molecular formula C18H17N B3276035 N-(2,4-Dimethylphenyl)naphthalen-1-amine CAS No. 63350-98-1

N-(2,4-Dimethylphenyl)naphthalen-1-amine

Cat. No.: B3276035
CAS No.: 63350-98-1
M. Wt: 247.3 g/mol
InChI Key: LYXVRCIYSLQNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylphenyl)naphthalen-1-amine: is an organic compound with the molecular formula C18H17N and a molecular weight of 247.33 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an amine group, which is further substituted with a 2,4-dimethylphenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of triphenyl phosphite , 1-naphthol , and 2,4-dimethyl aniline . The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods: . These methods ensure high purity and consistent quality of the compound for research purposes.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-amine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(2,4-Dimethylphenyl)naphthalen-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form bonds with various substrates, influencing their chemical and biological properties. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)methylnaphthalen-1-amine
  • N-(2,4-Dimethylphenyl)ethylnaphthalen-1-amine
  • N-(2,4-Dimethylphenyl)propylnaphthalen-1-amine

Comparison: N-(2,4-Dimethylphenyl)naphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring and the presence of the 2,4-dimethylphenyl group. This structural uniqueness can influence its reactivity, stability, and overall chemical behavior compared to similar compounds .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-13-10-11-17(14(2)12-13)19-18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXVRCIYSLQNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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